molecular formula C13H17BrO B14834331 1-Bromo-2-tert-butyl-4-cyclopropoxybenzene

1-Bromo-2-tert-butyl-4-cyclopropoxybenzene

Cat. No.: B14834331
M. Wt: 269.18 g/mol
InChI Key: ORLACOLHNXXJEP-UHFFFAOYSA-N
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Description

1-Bromo-2-tert-butyl-4-cyclopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-tert-butyl-4-cyclopropoxybenzene typically involves the bromination of 2-tert-butyl-4-cyclopropoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-tert-butyl-4-cyclopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-tert-butyl-4-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butyl-4-cyclopropoxybenzene involves its interaction with specific molecular targets. The bromine atom and other functional groups on the benzene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene
  • 4-tert-Butylphenylboronic acid

Uniqueness

1-Bromo-2-tert-butyl-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other bromobenzenes. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-bromo-2-tert-butyl-4-cyclopropyloxybenzene

InChI

InChI=1S/C13H17BrO/c1-13(2,3)11-8-10(6-7-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

ORLACOLHNXXJEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2CC2)Br

Origin of Product

United States

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